(3-Carboxy-2-oxopropyl)trimethylammonium chloride

pH stability degradation kinetics forced degradation

(3-Carboxy-2-oxopropyl)trimethylammonium chloride (CAS 94291-69-7), commonly designated dehydrocarnitine hydrochloride or Carnitine Chloride Impurity 11, is a synthetic quaternary ammonium salt belonging to the short-chain keto acid class within the carnitine family. It is a key derivative of L-carnitine, formally 3-carboxy-N,N,N-trimethyl-2-oxo-1-propanaminium chloride, with a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 94291-69-7
Cat. No. B043121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carboxy-2-oxopropyl)trimethylammonium chloride
CAS94291-69-7
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)CC(=O)O.[Cl-]
InChIInChI=1S/C7H13NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h4-5H2,1-3H3;1H
InChIKeyARJSRFNLTQWYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Carboxy-2-oxopropyl)trimethylammonium Chloride (CAS 94291-69-7) – Core Identity, Class, and Procurement-Relevant Attributes


(3-Carboxy-2-oxopropyl)trimethylammonium chloride (CAS 94291-69-7), commonly designated dehydrocarnitine hydrochloride or Carnitine Chloride Impurity 11, is a synthetic quaternary ammonium salt belonging to the short-chain keto acid class within the carnitine family. It is a key derivative of L-carnitine, formally 3-carboxy-N,N,N-trimethyl-2-oxo-1-propanaminium chloride, with a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol [1]. The compound exists primarily as a zwitterionic betaine at physiological pH (7.3) and is recognized as an intermediate in carnitine degradation pathways [2]. Its primary procurement relevance lies in its use as a fully characterized reference standard for analytical method development and validation in pharmaceutical quality control, rather than as a therapeutic agent [1].

Why Generic Carnitine Analogs Cannot Substitute for (3-Carboxy-2-oxopropyl)trimethylammonium Chloride in Critical Analytical and Synthetic Workflows


The substitution of this compound with generic L-carnitine, D-carnitine, or other carnitine-family analogs fails because dehydrocarnitine hydrochloride possesses a unique combination of a β-keto acid moiety and inherent chemical instability that is absent in the hydroxyl-bearing carnitine congeners. The 3-oxo group renders the molecule susceptible to spontaneous decarboxylation at neutral pH, forming acetonyltrimethylammonium and CO₂ [1]. This property is not shared by L-carnitine (stable at pH 7), making dehydrocarnitine the only valid surrogate for forced degradation product identification, stability-indicating method validation, and enzymatic reduction studies employing carnitine dehydrogenase [1][2]. Consequently, any attempt to interchange this compound with L-carnitine or other analogs would yield non-representative degradation profiles and invalidate regulatory impurity testing.

Quantitative Differentiation Evidence for (3-Carboxy-2-oxopropyl)trimethylammonium Chloride Against Closest Analogs


pH-Dependent Stability: Dehydrocarnitine Hydrochloride Requires Strongly Acidic Conditions (pH 0.7) to Prevent Degradation, Unlike L-Carnitine

Dehydrocarnitine hydrochloride exhibits marked instability at neutral pH, necessitating maintenance in strongly acidic conditions (pH 0.7, HCl solution) to prevent spontaneous decomposition, whereas L-carnitine hydrochloride remains stable at neutral pH. In a continuous bioreactor setup, 3-dehydrocarnitine was supplied as 50 mM in HCl (pH 0.7) separately from the buffered reaction medium (0.5 M Tris, pH 8) to avoid degradation [1]. Under non-acidified conditions at pH 7–8, rapid decarboxylation to acetonyltrimethylammonium occurs, which L-carnitine does not undergo [2].

pH stability degradation kinetics forced degradation carnitine impurity profiling

Spontaneous Decarboxylation: Dehydrocarnitine Generates Acetonyltrimethylammonium in Vivo, a Degradation Pathway Absent in L-Carnitine

Following administration of D-carnitine to mice, dehydrocarnitine—generated in situ by carnitine dehydrogenase—undergoes spontaneous decarboxylation to acetonyltrimethylammonium, which is excreted in urine. In a controlled in vivo study, injection of 0.71 mmol (+)-D-carnitine resulted in the excretion of 5.0 μmol (average) of acetonyltrimethylammonium per mouse over 48 hours [1]. L-carnitine, in contrast, does not produce this decarboxylation product under the same metabolic conditions, and the reaction is unique to the 3-oxo (dehydro) form [1].

metabolic degradation decarboxylation carnitine catabolism impurity identification

Enzymatic Conversion Efficiency: 3-Dehydrocarnitine as the Defined Substrate for L-Carnitine Dehydrogenase with 78% Maximum Conversion

3-Dehydrocarnitine serves as the specific substrate for stereoselective reduction to L-carnitine by L-carnitine dehydrogenase (CDH). In a continuous nanofiltration membrane bioreactor with coimmobilized CDH and glucose dehydrogenase (GDH) for NADH regeneration, a maximum conversion of 78% was achieved when 50 mM dehydrocarnitine was supplied at pH 0.7 with 0.05 mM NAD and 100 mM glucose at 25 °C and 80 min retention time, yielding a reactor productivity of 113 g L-carnitine/L/day and an NAD regeneration number of 780 [1]. By contrast, structurally related analogs such as crotonobetaine and γ-butyrobetaine are not substrates for this enzyme or require entirely different enzymatic systems [2].

enzymatic synthesis biocatalysis carnitine dehydrogenase substrate specificity

Regulatory Pharmacopeial Status: Dehydrocarnitine Hydrochloride Is the Designated Impurity 11 Reference Standard for Carnitine API Testing

Dehydrocarnitine hydrochloride (Carnitine Chloride Impurity 11) is commercially available as a fully characterized reference standard compliant with USP and EP regulatory guidelines, specifically manufactured for analytical method development, method validation (AMV), and QC applications during synthesis and formulation of carnitine APIs [1]. The standard is supplied at a certified purity of 96% (HPLC) . This formal regulatory designation as a named impurity standard distinguishes it from generic carnitine derivatives that lack pharmacopeial impurity classification, making it the sole acceptable reference material for system suitability testing and impurity traceability in carnitine drug substance and drug product release testing.

pharmacopeial impurity standard analytical method validation pharmaceutical quality control regulatory compliance

Structural Differentiation: The 3-Oxo Group Confers β-Keto Acid Reactivity Absent in L-Carnitine and Crotonobetaine

The presence of the 3-oxo (ketone) group in dehydrocarnitine distinguishes it fundamentally from L-carnitine (3-hydroxyl), crotonobetaine (2,3-unsaturated), and γ-butyrobetaine (no 3-position functionalization). This structural feature enables two reactions not possible with the comparators: (1) NADH-generating oxidation/reduction cycling via carnitine dehydrogenase, utilized in enzymatic L-carnitine assay kits where dehydrocarnitine is the chromogenic intermediate [1]; and (2) spontaneous β-keto acid decarboxylation to acetonyltrimethylammonium, a diagnostic degradation marker [2]. L-carnitine lacks the keto group and is enzymatically inert toward CDH in the oxidation direction without prior derivatization.

structure-activity relationship chemical reactivity derivatization carnitine dehydrogenase specificity

Validated Application Scenarios for (3-Carboxy-2-oxopropyl)trimethylammonium Chloride Based on Quantitative Differentiation Evidence


Forced Degradation and Stability-Indicating HPLC Method Development for Carnitine APIs

Dehydrocarnitine hydrochloride (Impurity 11) is the essential reference material for generating and identifying the acetonyltrimethylammonium degradation peak in forced degradation studies of L-carnitine drug substance and drug product. Based on the demonstrated spontaneous decarboxylation of the 3-oxo moiety at neutral pH [1][2], analysts can spike authentic dehydrocarnitine into stressed samples to confirm peak identity, establish relative retention times, and validate system suitability parameters per ICH Q2(R1) guidelines. L-carnitine cannot substitute because it does not generate this specific degradation product.

Enzymatic L-Carnitine Production via Carnitine Dehydrogenase-Catalyzed Reduction of 3-Dehydrocarnitine

The compound is the sole viable substrate for CDH-mediated stereospecific L-carnitine synthesis. The documented 78% maximum conversion and reactor productivity of 113 g/L/day at 25 °C [3] provide validated process parameters for scaling up biocatalytic production. Procurement of dehydrocarnitine hydrochloride with pH-controlled packaging (pH 0.7 HCl solution) is mandatory to prevent substrate degradation during storage and continuous feeding into the bioreactor.

Pharmacopeial Impurity Reference Standard for ANDA Regulatory Submissions

As a fully characterized reference standard traceable to USP/EP requirements and supplied at 96% HPLC purity [4], this compound serves as the primary reference for quantifying Impurity 11 in carnitine API release testing. QC laboratories performing impurity profiling for Abbreviated New Drug Applications (ANDAs) must procure this specific standard to meet regulatory expectations for specificity, accuracy, and linearity validation of the impurity method.

Mechanistic Studies of β-Keto Acid Decarboxylation and Carnitine Catabolic Pathways

The unique 3-oxo-β-keto acid structure enables research into spontaneous versus enzyme-catalyzed decarboxylation mechanisms. The in vivo quantitative data—5.0 μmol acetonyltrimethylammonium excreted per mouse per 48 h from a 0.71 mmol D-carnitine dose [2]—provides a baseline for metabolic flux studies. No other carnitine-family compound undergoes this specific transformation, making dehydrocarnitine hydrochloride the irreplaceable probe molecule for such investigations.

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